1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of catalysts such as hydrochloric acid or other acidic media to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced fluorescence or improved thermal stability.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of the cell membrane. In cancer research, the compound may interfere with cell signaling pathways that regulate cell growth and proliferation, leading to apoptosis or cell death.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)thiourea: Known for its antimicrobial and anticancer properties.
2-(1,3-Benzothiazol-2-yl)imidazole: Studied for its potential as an anti-inflammatory and antiviral agent.
2-(1,3-Benzothiazol-2-yl)thiazolidin-4-one: Investigated for its antibacterial and antifungal activities.
Uniqueness
1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid stands out due to its unique combination of a benzothiazole ring and a piperidine carboxylic acid moiety. This structural feature may contribute to its diverse biological activities and potential applications in various fields. Additionally, the presence of the ethoxy group on the benzothiazole ring may enhance its solubility and bioavailability, making it a more effective compound for certain applications.
Properties
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-11-3-4-12-13(9-11)21-15(16-12)17-7-5-10(6-8-17)14(18)19/h3-4,9-10H,2,5-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHFEVHFLQZIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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